2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide
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Overview
Description
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide is an organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide typically involves the following steps:
Nitration and Reduction of Arenes: The starting material, 2-chloro-4-methylaniline, can be synthesized through the nitration of 2-chlorotoluene followed by reduction of the nitro group to an amino group.
Formation of Diazonium Salt: The 2-chloro-4-methylaniline is then diazotized using sodium nitrite in an acidic medium (H₂SO₄) to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N-phenylbut-2-enamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methylanilino)-N-phenylbut-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
62772-78-5 |
---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-chloro-3-(4-methylanilino)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C17H17ClN2O/c1-12-8-10-15(11-9-12)19-13(2)16(18)17(21)20-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,20,21) |
InChI Key |
SIKOSTHUMSIAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C(C(=O)NC2=CC=CC=C2)Cl)C |
Origin of Product |
United States |
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